molecular formula C12H12O3 B098982 Ethyl 3-benzoylacrylate CAS No. 17450-56-5

Ethyl 3-benzoylacrylate

Cat. No. B098982
CAS RN: 17450-56-5
M. Wt: 204.22 g/mol
InChI Key: ACXLBHHUHSJENU-CMDGGOBGSA-N
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Description

Ethyl 3-benzoylacrylate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and materials science. It is an ester that can be synthesized through different methods and can undergo various chemical reactions, including photocycloaddition and esterification.

Synthesis Analysis

The synthesis of Ethyl 3-benzoylacrylate has been achieved through different approaches. One method involves a "One Pot Method" using acetophenone and glyoxylic acid as starting materials, optimizing conditions to achieve a yield of 77.74% and a purity of 91.07% based on acetophenone . Another synthesis method uses β-benzoylacrylic acid as a starting material, followed by esterification and elimination reactions to achieve a yield of 81.7% and a purity of 97.0% .

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 3-benzoylacrylate has been studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was investigated using IR-NMR spectroscopy and X-ray diffraction, and theoretical calculations were performed to compare with experimental data .

Chemical Reactions Analysis

Ethyl 3-benzoylacrylate can participate in various chemical reactions. A notable reaction is the [2+2] photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state, which proceeds efficiently to give a head-to-tail dimer. This reaction is facilitated by weak intermolecular interactions, specifically CH/π interactions, which orient the molecules suitably for the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-benzoylacrylate and related compounds have been explored through experimental and theoretical studies. For example, the synthesis and characterization of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate provided insights into the compound's structure through X-ray analysis . Additionally, the self-assembly of related esters into tubular supramolecular architectures displaying a columnar hexagonal mesophase has been described, highlighting the importance of molecular shape and interactions in determining physical properties .

Scientific Research Applications

  • Synthesis Methods

    • Ethyl β-benzoylacrylate has been synthesized using a "One Pot Method" from acetophenone and glyoxylic acid. This method yielded a product with a purity of 91.07% (Tang Lin-sheng, 2008).
    • Another synthesis method involved using β-benzoylacrylic acid as a starting material, resulting in a yield of 81.7% and a purity of 97.0% (Tang Lin-sheng, 2006).
  • Photocyclization and Photochemistry

  • Chemical Reactions and Derivatives

  • Impurity Analysis and Conversion

    • Analysis of the main impurity in Ethyl Benzoylacrylate and its conversion highlights the purification processes involved in its production (Shen Yong-jia, 2005).
  • Photoisomerization Studies

    • Ethyl 3-benzoylacrylate undergoes selective photoisomerization on a silica gel surface (Hasegawa, Yamazaki & Yoshioka, 1995).
  • Enzyme Inactivation Properties

Safety And Hazards

Ethyl 3-benzoylacrylate is harmful if swallowed and toxic in contact with skin . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life .

properties

IUPAC Name

ethyl (E)-4-oxo-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLBHHUHSJENU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-benzoylacrylate

CAS RN

15121-89-8, 17450-56-5
Record name Ethyl (2E)-4-oxo-4-phenyl-2-butenoate
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Record name E-Ethyl-4-oxo-4-phenylcrotonate
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Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
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Record name E-ethyl-4-oxo-4-phenylcrotonate
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Record name Ethylbenzoylacrylate (raw)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E)
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Record name Ethyl 3-benzoyl acrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
T Hasegawa, K Ikeda, Y Yamazaki - Journal of the Chemical Society …, 2001 - pubs.rsc.org
[2+2]Photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state: weak intermolecular interactions as important factors dete ... - Journal of the Chemical Society, …
Number of citations: 13 pubs.rsc.org
T Hasegawa, Y Yamazaki, M Yoshioka - Bulletin of the Chemical …, 1993 - journal.csj.jp
… Upon irradiation, 2-(N,N-dibenzylamino)ethyl and 2-(N-benzyl-N-methylamino)ethyl 3-benzoylacrylate underwent photocyclization via remote-proton transfer from their (Z)-forms …
Number of citations: 10 www.journal.csj.jp
F Ren, Y Lu, B Sun, C Wang, J Yan, H Lin, Y Xue… - Energy, 2022 - Elsevier
… (BAE), methyl cinnamate (MCA) and ethyl 3-benzoylacrylate (EBLA) were optimized and … (C 14 MC-MCA) and tetradecyl methacrylate-ethyl 3-benzoylacrylate (C 14 MC-EBLA). The …
Number of citations: 10 www.sciencedirect.com
K Ito, Y Kizuka, S Ihara - Journal of heterocyclic chemistry, 2006 - Wiley Online Library
… When a diglyme solution of the amidines 1 and ethyl 3-benzoylacrylate (12) was heated at 120Г, 3,4-dihydropyrrol-2-one derivatives 13 were obtained (Scheme 2, Table 3). The …
Number of citations: 10 onlinelibrary.wiley.com
KM Wang, YL Ma, XR Lin, SJ Yan, J Lin - RSC Advances, 2015 - pubs.rsc.org
… [1,2-a]-pyridines was developed by regioselective aza-ene additions and regioselective cyclic–condensation reactions of heterocyclic ketene aminals with ethyl 3-benzoylacrylate or …
Number of citations: 8 pubs.rsc.org
HU Blaser, A Spencer - Journal of Organometallic Chemistry, 1982 - Elsevier
Aroyl chlorides react with activated alkenes in presence of a tertiary amine and a catalytic amount of palladium acetate to give arylated alkenes, specifically cinnamic acid derivatives …
Number of citations: 168 www.sciencedirect.com
U Das, YR Chen, YL Tsai, W Lin - Chemistry–A European …, 2013 - Wiley Online Library
… We began our investigation with the racemic version of the vinylogous reaction using ethyl 3-benzoylacrylate (1 a) and α-angelica lactone (3 a) as participants. Eventually, when a …
M Ito, T Kuriki, J Goto, T Nambara - Journal of liquid …, 1990 - Taylor & Francis
… Initially, examinations were made on the optical purity of precursor I which is obtainable from L-alanine benzyl ester and ethyl 3-benzoylacrylate by the Michael reaction, followed by …
Number of citations: 31 www.tandfonline.com
YS Chen, MH Huang, YP Cheng… - Journal of the Chinese …, 2022 - Wiley Online Library
… The Michael addition of 1 and ethyl 3-benzoylacrylate (2aE), catalyzed by alkaloids cinchonine, cinchonidine, quinidine, or quinine, produced the Michael adduct 3aE (Scheme 1). The …
Number of citations: 0 onlinelibrary.wiley.com
B Sun, F Chen, H Lin, Y Xue, S Han - Colloids and Surfaces A …, 2023 - Elsevier
… [20] explored the effect of different ratio and different PMA containing O-polar monomers on CFPs of diesel fuel, and they found tetradecyl methacrylate-ethyl 3-benzoylacrylate …
Number of citations: 4 www.sciencedirect.com

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